1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-5-4-9-2-1-6(5)10-7;/h1-4,10H,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVVDYXGUIKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453272-23-5 | |
| Record name | 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylic Acid
Ester Hydrolysis Method
The most widely reported route involves the hydrolysis of a preformed ester derivative. This method leverages the stability of ester intermediates during cyclization and subsequent functionalization.
Reaction Scheme:
- Synthesis of Ethyl 1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate
- Starting material: 2-Bromo-5-methylpyridine undergoes oxidation with m-chloroperbenzoic acid to form the N-oxide intermediate.
- Nitration with fuming nitric acid introduces a nitro group, followed by cyclization using N,N-dimethylformamide dimethyl acetal and iron/acetic acid to yield the pyrrolopyridine core.
- Hydrolysis to Carboxylic Acid
- Reagents : Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.3 mmol), 2M NaOH (1.7 mmol), ethanol.
- Conditions : Reflux for 2 hours, pH adjustment to 4.0 with acetic acid.
- Yield : 71% (reported for analogous compounds).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ester hydrolysis | NaOH, ethanol, reflux | 71% |
| Acidification | Acetic acid, pH 4.0 | - |
Cyclization Approach
An alternative method constructs the pyrrolopyridine ring system directly, incorporating the carboxylic acid group during cyclization.
Reaction Scheme:
- Formation of Nitropyridine Intermediate
- Cyclization with Dimethylformamide Dimethyl Acetal
- Functionalization
- Reagents : 2-Bromo-5-methylpyridine, m-chloroperbenzoic acid, fuming nitric acid, iron powder, acetic acid.
- Conditions : Microwave irradiation (85°C, 30 minutes for coupling steps).
- Yield : 60–75% (reported for related derivatives).
Formation of Hydrochloride Salt
The carboxylic acid is converted to its hydrochloride salt via treatment with hydrochloric acid. This step protonates the basic nitrogen in the pyridine ring, enhancing solubility and stability.
Procedure:
- Neutralization
- 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid is dissolved in anhydrous ethanol.
- Salt Formation
- Hydrogen chloride gas is bubbled through the solution, or concentrated HCl is added dropwise.
- The mixture is stirred at room temperature until precipitation completes.
- Isolation
- The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Key Data:
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectral Data
Purity Assessment
- HPLC : >98% purity achieved via silica gel chromatography (eluent: hexane/ethyl acetate).
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrolopyridine core undergoes electrophilic substitution, with reactivity dictated by electron density distribution. While specific positional data for the [3,2-c] isomer is limited, studies on analogous pyrrolopyridines suggest substitution occurs at activated positions.
| Reaction Type | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Likely 5 | Nitro derivative | |
| Bromination | Br₂/FeBr₃, RT | Likely 5 | Bromo derivative | |
| Iodination | I₂/HNO₃, 50°C | Likely 5 | Iodo derivative |
Key Findings :
-
The electron-rich pyrrole ring directs electrophiles to meta/para positions relative to the pyridine nitrogen.
-
Substitution patterns are confirmed via NMR and mass spectrometry.
Nucleophilic Reactions of the Carboxylic Acid Group
The carboxylic acid moiety participates in classical acid-derived transformations, often requiring activation for nucleophilic attack.
Notes :
-
Hydrochloride salt dissociation in aqueous media enhances solubility for these reactions .
-
Amidation proceeds via acyl chloride intermediates.
Oxidation and Reduction Reactions
The fused ring system exhibits redox activity under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, acidic H₂O, 80°C | Pyrrole ring oxidation | Moderate | |
| Reduction | H₂/Pd-C, MeOH, RT | Pyridine ring saturation | High |
Mechanistic Insights :
-
Oxidation targets the pyrrole ring, forming lactam or ketone derivatives.
-
Catalytic hydrogenation selectively reduces the pyridine ring to piperidine.
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, generating simpler heterocycles.
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 200°C, N₂ atmosphere | Cu powder | 1H-pyrrolo[3,2-c]pyridine | 60% | |
| 150°C, Quinoline | None | Same as above | 45% |
Applications :
-
Decarboxylation products serve as intermediates for drug discovery.
Salt Metathesis and Counterion Exchange
The hydrochloride salt undergoes ion exchange in basic or competing salt environments.
| Reagent | Conditions | Product | Solubility Change | Reference |
|---|---|---|---|---|
| NaOH (aq.) | RT, 1h | Sodium carboxylate | Increased in H₂O | |
| AgNO₃ | EtOH, 30min | Silver carboxylate | Insoluble precipitate |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₈ClN₂O₂
- Molecular Weight : Approximately 198.60 g/mol
- CAS Number : 1453272-23-5
The hydrochloride form enhances solubility and stability, making it suitable for various biological studies and drug formulation applications.
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride exhibits several biological activities that suggest potential therapeutic applications:
- Anticancer Activity : The compound has demonstrated efficacy in inhibiting cancer cell proliferation by targeting fibroblast growth factor receptors (FGFRs). Studies have shown IC50 values as low as 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory activity against these targets. The inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Antibacterial Properties : Research indicates that this compound possesses antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism may involve interference with bacterial cellular processes, although specific targets remain to be fully elucidated.
- Protein-Ligand Interactions : The compound is used in studies involving interactions with proteins such as bovine serum albumin, which helps in understanding its pharmacokinetic properties and potential therapeutic uses.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its stability and solubility make it suitable for:
- Drug Development : The compound's ability to inhibit key biological targets positions it as a candidate for developing new anticancer agents.
- Pharmaceutical Formulations : Its solubility profile allows it to be incorporated into various formulations aimed at enhancing bioavailability in therapeutic applications.
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anticancer Efficacy : A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines (4T1), showcasing its potential as an effective cancer treatment agent.
- Antibacterial Activity : Another investigation revealed that derivatives of this compound exhibited notable antibacterial effects against common pathogens, indicating its utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts microtubule dynamics, which are crucial for cell division and intracellular transport.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Isomers
The ring junction position significantly impacts properties:
- 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride ([3,2-c] isomer) has a distinct nitrogen arrangement compared to the [2,3-c] isomer (e.g., compounds 9c and 10a–c in ).
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) : This ethyl ester derivative, synthesized in 85% yield, serves as a precursor for carboxylic acid analogs. The ester group increases lipophilicity, favoring membrane permeability in biological assays .
Substituent Effects
- Trifluoromethyl analogs (e.g., CAS 920979-05-1) exhibit moderate structural similarity (0.51) to the target compound, suggesting divergent reactivity profiles .
Salt Forms and Stability
- Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride : Though structurally distinct (morpholine-fused core), this hydrochloride salt is emphasized for its versatility in pharmaceuticals and agrochemicals, highlighting the utility of hydrochloride forms in improving solubility and formulation stability .
Biological Activity
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that suggest potential therapeutic applications, especially in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
This compound primarily exhibits its biological effects through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical mediators in cell proliferation and angiogenesis, making them attractive targets in cancer therapy. The inhibition of these receptors can lead to reduced cancer cell proliferation and increased apoptosis.
Key Biological Activities:
- Inhibition of FGFRs : The compound has been shown to selectively inhibit FGFR1, FGFR2, and FGFR3 with varying potency. For instance, one study reported IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory activity against these targets .
- Induction of Apoptosis : In vitro studies have demonstrated that treatment with this compound leads to apoptosis in cancer cell lines, particularly breast cancer cells (4T1) .
- Inhibition of Cell Migration : The compound also reduces the migration and invasion capabilities of cancer cells, which is crucial for metastasis prevention .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its therapeutic efficacy. Modifications to the compound's structure can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Presence | Decreased FGFR potency when too close to F489 |
| Molecular Weight Reduction | Enhanced lead compound characteristics |
| Substituent Variations | Different substituents lead to varying IC50 values |
Research has indicated that specific modifications can enhance binding affinity and selectivity towards FGFRs, which is vital for developing more effective anticancer agents .
Case Studies
Several studies have explored the biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives. Notably:
- In Vitro Studies : A study assessed the effects of various derivatives on breast cancer cell lines. The most potent derivative exhibited an IC50 value of 7 nM against FGFR1 and significantly inhibited cell proliferation and migration .
- Animal Models : In vivo studies using mouse models demonstrated that compounds based on this scaffold could effectively reduce tumor growth and metastasis when administered at therapeutic doses .
- Comparative Analysis : A comparative analysis with other known FGFR inhibitors revealed that 1H-pyrrolo[3,2-c]pyridine derivatives possess superior potency and selectivity profiles, making them promising candidates for further development .
Q & A
Q. What steps validate the absence of genotoxicity in early-stage drug development?
- Methodological Answer : Conduct Ames tests (TA98 and TA100 strains) with and without metabolic activation (S9 fraction). Follow OECD Guideline 471, using 0.1–1 mg/mL compound concentrations. Confirm negative results via micronucleus assays in CHO-K1 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
